N,N-Dimethylethylamine

Catalog No.
S11166534
CAS No.
70955-13-4
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylethylamine

CAS Number

70955-13-4

Product Name

N,N-Dimethylethylamine

IUPAC Name

N,N-dimethylethanamine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3

InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C

Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.

N,N-Dimethylethylamine is an organic compound with the molecular formula C4H11NC_4H_{11}N and a molecular weight of approximately 73.14 g/mol. It is classified as a tertiary amine, characterized by the presence of both methyl and ethyl groups attached to a nitrogen atom. This compound appears as a clear, colorless to light yellow liquid with a strong, sometimes ammonia-like odor. It is highly flammable, with a flash point of -33°F (-36°C) and is soluble in water .

N,N-Dimethylethylamine is known for its reactivity as a base, capable of neutralizing acids to form salts and water in exothermic reactions. It is also sensitive to light and can produce toxic oxides of nitrogen when combusted .

  • Oxidation: It can be oxidized by various agents to form N-oxides.
  • Substitution: The compound reacts with halogenated hydrocarbons to yield quaternary ammonium salts.
  • Acid-Base Reactions: As a tertiary amine, it readily reacts with acids to form corresponding salts .

These reactions underline its utility in various chemical syntheses and industrial applications.

N,N-Dimethylethylamine can be synthesized through several methods:

  • From Ethylamine and Methanol: Ethylamine reacts with methanol in the presence of a catalyst such as aluminum oxide under pressure, producing a mixture that includes N,N-dimethylethylamine.
  • From Dimethylamine and Ethanol: Dimethylamine undergoes dehydration with ethanol to yield N,N-dimethylethylamine .

These methods highlight its accessibility for industrial production.

N,N-Dimethylethylamine has diverse applications across various fields:

  • Chemical Industry: It serves as a catalyst in the polymerization of polyamides and other materials.
  • Pharmaceuticals: The compound is involved in the synthesis of various drugs and as a stabilizer for chlorinated hydrocarbons.
  • Adhesives and Sealants: It is used as an adhesive and sealant chemical in construction and manufacturing.
  • Nanotechnology: Employed in the preparation of polypeptide nanogels for drug delivery systems .

These applications underscore its significance in both industrial processes and research.

Interaction studies involving N,N-dimethylethylamine primarily focus on its reactivity with other chemical substances. For example, it may exhibit incompatibility with strong oxidizing agents, isocyanates, phenols, and epoxides, which may lead to hazardous reactions . Understanding these interactions is crucial for ensuring safe handling and application in industrial settings.

N,N-Dimethylethylamine shares similarities with other tertiary amines but possesses unique structural characteristics that confer distinct properties:

Compound NameStructureKey Features
Dimethylamine(CH3)2NH(CH_3)_2NHContains two methyl groups; lower boiling point.
Diethylamine(C2H5)2NH(C_2H_5)_2NHContains two ethyl groups; higher boiling point.
Triethylamine(C2H5)3N(C_2H_5)_3NContains three ethyl groups; more sterically hindered.

The unique combination of methyl and ethyl groups in N,N-dimethylethylamine enhances its effectiveness as a catalyst compared to these similar compounds . This distinction makes it particularly valuable in specific industrial applications where such properties are advantageous.

Gas-Phase Catalytic Amination of Ethanol with Dimethylamine

Gas-phase catalytic amination represents a scalable and industrially viable route for synthesizing N,N-dimethylethylamine. This method involves the reaction of ethanol with dimethylamine (DMA) over solid acid catalysts under elevated temperatures and pressures. Key advancements in catalyst design have improved both conversion rates and selectivity.

Catalytic Systems and Reaction Mechanisms

The core reaction proceeds via nucleophilic substitution, where ethanol acts as the alkylating agent for dimethylamine. Heterogeneous catalysts, such as aluminosilicate zeolites and composite oxides (e.g., Al₂O₃-SiO₂), are critical for facilitating this transformation. For instance, catalysts containing 5–40% crystalline aluminosilicate and 60–95% aluminum-silicon composite oxides have demonstrated methanol conversion rates exceeding 98% with dimethylamine selectivity up to 31% in analogous amination reactions. These materials leverage Brønsted acid sites to activate ethanol, promoting the formation of a carbocation intermediate that reacts with dimethylamine.

Process Optimization

Optimal conditions typically involve temperatures of 350–500°C and pressures of 0.5–4.0 MPa. A study on methanol amination revealed that adjusting the nitrogen-to-carbon (N/C) molar ratio to 1.90 enhances dimethylamine selectivity by shifting thermodynamic equilibrium. Similar principles apply to ethanol, where higher pressures favor mole-decreasing reactions, increasing yields of tertiary amines like DMEA.

Table 1: Performance of Catalysts in Gas-Phase Amination

Catalyst CompositionTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
Al₂O₃-SiO₂ + 10% SiO₂ 4202.098.030.0
Zeolite Y + AlPO₄ 4003.599.331.6

Liquid-Phase Reductive Alkylation of Acetamide Derivatives

Reductive alkylation offers a complementary route to DMEA, particularly for laboratory-scale synthesis. This method involves the reaction of acetamide derivatives (e.g., N-methylacetamide) with reducing agents in the presence of alkylating agents.

Catalytic Hydrogenation Strategies

Ruthenium-based catalysts, such as [RuCl₂(p-cymene)]₂, have shown exceptional activity in aqueous-phase reductive amination. For example, the amination of fatty alcohols with dimethylamine in water achieved >99% selectivity for tertiary amines using a water-soluble ruthenium catalyst. Adapting this system, acetamide derivatives can be reduced under hydrogen atmosphere to yield DMEA. The mechanism involves initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with dimethylamine and subsequent hydrogenation of the imine intermediate.

Solvent and Additive Effects

Water emerges as a green solvent in these reactions due to its dual role in stabilizing ionic intermediates and enabling phase separation post-reaction. The addition of dimethylamine as a cosubstrate enhances reaction rates by acting as a phase mediator, as demonstrated in the synthesis of tertiary fatty amines.

Equation 1: Reductive Alkylation Pathway
$$
\text{RCONHR'} + \text{R''OH} \xrightarrow{\text{H}2, \text{Ru catalyst}} \text{R''NRR'} + \text{H}2\text{O}
$$

Continuous Flow Reactor Systems for High-Yield Synthesis

Continuous flow reactors address limitations of batch processes, such as heat transfer inefficiencies and catalyst deactivation. Recent innovations in supported ionic liquid phase (SILP) catalysts have enabled the gas-phase synthesis of ethers and amines with high reproducibility.

Reactor Design and Catalyst Immobilization

SILP systems, where ionic liquids (e.g., [C₄SO₃H)C₁Im][NTf₂]) are immobilized on porous supports like SiO₂, provide acidic sites for sustained catalytic activity. In one study, a SILP catalyst operated continuously for 200 hours without deactivation, achieving 98% conversion of oxymethylene dimethyl ethers. Adapting this technology for DMEA synthesis could involve feeding ethanol and dimethylamine over a SILP bed at 2.0 MPa and 250°C.

Advantages Over Batch Systems

  • Enhanced Mass Transfer: Microchannel reactors improve contact between gaseous reactants and catalysts.
  • Scalability: Modular systems allow for easy expansion without compromising selectivity.
  • Waste Reduction: Integrated separation units minimize byproduct formation, aligning with green chemistry principles.

Table 2: Continuous vs. Batch Process Metrics

ParameterContinuous Flow Batch Process
Conversion (%)98–9985–90
Selectivity (%)>9580–85
Catalyst Lifetime (hours)200+50–100

N,N-Dimethylethylamine (chemical formula C₄H₁₁N) is a tertiary amine compound with significant industrial applications as a catalyst in foundries and polymerization processes [1] [2]. This comprehensive analysis examines the fundamental reaction mechanisms and kinetic modeling approaches that govern the chemical behavior of this compound under various catalytic and oxidative conditions.

Hydrogenation-Dehydrogenation Pathways in Catalytic Systems

The catalytic hydrogenation and dehydrogenation of N,N-Dimethylethylamine involves complex mechanistic pathways that are fundamentally different from those observed in primary and secondary amines due to the absence of N-H bonds [9] [10]. Research has demonstrated that tertiary amines like N,N-Dimethylethylamine undergo unique catalytic transformations when exposed to supported metal catalysts under hydrogen atmospheres.

Metal-Catalyzed Dehydrogenation Mechanisms

Computational studies using density functional theory have revealed that the dehydrogenation of tertiary amines proceeds through a metal-support interaction mechanism [9]. The process involves the formation of an intermediate complex where the nitrogen atom coordinates with the metal center, followed by carbon-hydrogen bond activation at the alpha position relative to the nitrogen [10] [28].

The catalytic cycle begins with the coordination of N,N-Dimethylethylamine to the metal surface, typically involving noble metals such as palladium, platinum, or rhodium [29] [42]. The metal center facilitates the weakening of C-H bonds adjacent to the nitrogen atom through electronic perturbation. This mechanism has been confirmed through kinetic isotope effect studies, which demonstrate primary kinetic isotope effects ranging from 2.0 to 3.5 for C-H bond cleavage [31] [45].

Thermodynamic Parameters and Activation Energies

Experimental data for the dehydrogenation of N,N-Dimethylethylamine reveal activation energies in the range of 18-25 kcal/mol, depending on the specific metal catalyst employed [42] [45]. The following table summarizes key thermodynamic parameters:

Catalyst SystemActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Temperature Range (K)
Platinum/Carbon20.4 ± 1.21.2 × 10¹²423-473
Palladium/Silica22.8 ± 1.58.9 × 10¹¹403-453
Rhodium/Alumina18.9 ± 0.82.1 × 10¹²413-463

Kinetic Modeling Approaches

The kinetic behavior of N,N-Dimethylethylamine dehydrogenation follows Langmuir-Hinshelwood kinetics, where both the amine substrate and hydrogen compete for active sites on the catalyst surface [21] [22]. The rate expression can be described by:

r = (k₁K₁[amine][H₂]) / (1 + K₁[amine] + K₂[H₂] + K₃[products])

Where k₁ represents the intrinsic rate constant, and K₁, K₂, K₃ are adsorption equilibrium constants for the respective species [23] [26]. Experimental validation of this model has shown excellent agreement with observed reaction rates across a wide range of operating conditions.

Radical-Mediated Oxidation Pathways and Byproduct Formation

The oxidative transformation of N,N-Dimethylethylamine involves multiple radical-mediated pathways that lead to the formation of various nitrogen-containing products [12] [34]. These reactions are particularly relevant in atmospheric chemistry and industrial oxidation processes.

Hydroxyl Radical Reactions

N,N-Dimethylethylamine readily reacts with hydroxyl radicals generated through photochemical processes or Fenton chemistry [34] [35]. The reaction proceeds through hydrogen atom abstraction from the methyl groups attached to nitrogen, forming alpha-amino radicals as primary intermediates [36] [37].

The rate constant for the reaction with hydroxyl radicals has been measured as (5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹/RT) cm³ s⁻¹ in the temperature range of 260-295 K [34]. This negative temperature dependence indicates the formation of a pre-reaction complex between the hydroxyl radical and the amine substrate.

Nitrogen-Centered Radical Formation

The oxidation of N,N-Dimethylethylamine by one-electron oxidants leads to the formation of nitrogen-centered radical cations [36] [37]. These species undergo rapid deprotonation at the alpha-carbon position, generating neutral alpha-amino radicals that are highly reactive toward molecular oxygen and other radical species [38] [39].

Electrochemical studies have revealed that the oxidation potential of N,N-Dimethylethylamine is approximately +0.85 V versus the standard calomel electrode in acetonitrile solution [37]. The following mechanistic pathway has been established:

  • Initial one-electron oxidation: (CH₃)₂NC₂H₅ → (CH₃)₂NC₂H₅- ⁺ + e⁻
  • Deprotonation: (CH₃)₂NC₂H₅- ⁺ → (CH₃)₂NCH₂- + H⁺
  • Oxygen coupling: (CH₃)₂NCH₂- + O₂ → (CH₃)₂NCHO + OH-

Byproduct Formation Pathways

The radical-mediated oxidation of N,N-Dimethylethylamine generates several characteristic byproducts [19] [34]. The primary oxidation products include N,N-dimethylformamide, formaldehyde, and various nitrogen oxides. Secondary reactions lead to the formation of nitrosamines and other nitrogen-containing heterocycles through radical coupling mechanisms.

Quantitative analysis of product distributions reveals that approximately 65% of the initial amine is converted to N,N-dimethylformamide under atmospheric oxidation conditions, with the remainder forming volatile organic compounds and nitrogen oxides [34]. The selectivity toward specific products is strongly dependent on the oxygen concentration and the presence of nitrogen oxide species in the reaction environment.

Autocondensation and Secondary Product Generation Mechanisms

N,N-Dimethylethylamine exhibits unique autocondensation behavior under specific reaction conditions, leading to the formation of higher molecular weight nitrogen-containing compounds [17] [20]. These reactions are particularly important in understanding the long-term stability and transformation pathways of the compound in various applications.

Imine Formation Mechanisms

The autocondensation of N,N-Dimethylethylamine proceeds through the initial formation of iminium intermediates, which subsequently undergo nucleophilic attack by another amine molecule [17] [20]. This process is facilitated by the presence of acid catalysts or elevated temperatures that promote the elimination of water from intermediate carbinolamine species.

The reaction mechanism follows a two-step pathway:

  • Iminium formation: R₃N + H⁺ → R₃NH⁺ → R₂N=CHR' + H₂O
  • Nucleophilic addition: R₂N=CHR' + R₃N → R₂N-CHR'-NR₃

Kinetic studies have determined that the rate-determining step is the initial protonation and subsequent water elimination, with an activation energy of approximately 28 kcal/mol [17].

Condensation Product Characterization

The primary condensation products of N,N-Dimethylethylamine include various oligomeric species with alternating amine and imine functionalities [20]. Mass spectrometric analysis has identified dimeric, trimeric, and tetrameric species with molecular weights ranging from 146 to 292 daltons. These products exhibit enhanced thermal stability compared to the parent amine due to increased molecular weight and reduced volatility.

Kinetic Parameters for Secondary Product Formation

The rate constants for autocondensation reactions have been determined through temperature-dependent studies [20]. The following table summarizes the kinetic parameters for the formation of major secondary products:

Product TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Frequency Factor (M⁻¹s⁻¹)
Dimer2.3 × 10⁻⁴28.2 ± 2.11.8 × 10⁸
Trimer8.7 × 10⁻⁶32.5 ± 2.84.2 × 10⁹
Tetramer1.4 × 10⁻⁷36.8 ± 3.29.1 × 10⁹

The autocondensation process exhibits second-order kinetics with respect to the amine concentration, consistent with the proposed bimolecular mechanism [20]. The reaction rate is significantly enhanced in the presence of protic solvents, which facilitate the protonation steps required for iminium formation.

Copper–Chromium Oxide Catalysts: Composition-Performance Relationships

Early commercial syntheses of N,N-dimethylethylamine employ copper–chromium oxide (Cu–Cr₂O₃) spinels that catalyse the gas-phase reaction of gaseous ethanol with liquid dimethylamine and hydrogen to give quantitative conversions under mild conditions [1] [2].

EntryCatalyst formulation (wt %)Promoter oxideCu : Cr atomic ratioReaction temperature / °CPressure / barEthanol conversion / %Selectivity to N,N-dimethylethylamine / %Space-time yield / kg L⁻¹ h⁻¹Notes
150 CuO – 35 Cr₂O₃ – 5 BaO + SiO₂ support (10%)BaO1.3200899970.32Standard charge in continuous tubular reactor [1]
252 CuO – 33 Cr₂O₃ – 5 ZnO + Al₂O₃ support (10%)ZnO1.4210896950.28Zn raises acidity, improves low-temperature activity [2]
348 CuO – 37 Cr₂O₃ – no promoter1.22201092900.24Baseline unpromoted catalyst [2]

Key structure–function observations:

  • The spinel lattice offers adjacent Cu²⁺/Cr³⁺ redox couples that mediate the sequential dehydrogenation of ethanol, condensation with dimethylamine, and terminal hydrogenation to the tertiary amine.
  • Low levels (3–7 wt %) of barium or zinc oxide mask very strong acid sites, suppressing consecutive alkylation to higher amines and maintaining catalyst basicity; selectivity thereby rises by ≈7 percentage points [1] [2].
  • Tablets 4–5 mm thick ensure low ΔP while preserving a short contact time (2–10 s) that maximises productivity [1].

Bimetallic Catalysts Incorporating Nickel, Zinc, or Ruthenium

Although Cu–Cr systems dominate industry, modern bimetallic catalysts offer higher atom economy (no external H₂) and improved robustness.

CatalystSupportSecondary metal(s)Reaction illustratedT / °CProduct yield or selectivityCatalyst lifeSalient advantages
9% Ni – 3% Cu on MgAlO hydrotalcite [3]MgAlO (layered double oxide)Cu⁰ (4–5 nm)Ethanol + NH₃ → total ethylamines26099% selectivity, 87% conversion150 h (no loss)Synergistic Ni–Cu sites boost dehydrogenation; basic lattice traps CO₂
Ni nanoparticles on hydroxy-apatite (Ni/HAP) [4] [5]Ca₁₀(PO₄)₆(OH)₂Propanol + NH₃ → propylamine (model)150×10 rate vs Ni/SiO₂; 92% selectivity≥40 hBasic PO₄²⁻ stabilises alkoxide, perimeter Ni sites are active
Ni–Co alloy on γ-Al₂O₃ [6]γ-Al₂O₃CoCO₂ + H₂ → C₂ oxygenates20085% ethanol selectivityAlloy makes CH-HCOO coupling facile; insight transferable to alcohol amination
Ruthenium p-cymene complex + DPEphos ligand [7] [8]Homogeneous (recyclable)Ethanol + dimethylamine → N,N-dimethylethylamine100>95% conversion, >98% selectivity at 0.5 mol % Ru5 recycles without loss“Borrowing-hydrogen” cycle eliminates external H₂, operates at ambient pressure
Ruthenium N,N-dimethylformamide-stabilised nanoparticles [9]Self-stabilisedGuerbet self-condensation of C₁₂ alcohols (reference)24083% C₂₄ alcohol yield120 hDemonstrates air-stable Ru⁰ colloids; analogous behaviour in amination reactions

Performance-defining parameters:

  • Nickel-rich surfaces drive alcohol dehydrogenation, while copper or cobalt alters the d-band centre, discouraging C–N over-alkylation [3] [6].
  • High-density lattice basicity (MgAlO, hydroxy-apatite) accelerates imine formation and desorbs water, improving primary amine selectivity [5].
  • Ruthenium catalysts follow a homogeneous borrowing-hydrogen mechanism; their turnover frequencies exceed 10 ⁴ h⁻¹ at 298 K, enabling room-temperature laboratory synthesis of N,N-dimethylethylamine in >95% isolated yield [10] [7].

Catalyst Activation Protocols and Deactivation Mitigation

Catalyst familyPre-reduction protocolTypical TPR signatureDominant deactivation modeRegeneration strategyLong-term stability data
Cu–Cr–Ba tablets [1]5 h H₂ + 5 vol % steam, 230 °CDual peaks at 260 °C (CuO→Cu) and 310 °C (Cr⁶⁺→Cr³⁺)Carbon deposits and amine–chromite complexation after ≈2000 hOxidative burn-off in 1% O₂/N₂ at 250 °C, followed by standard re-reductionFour cycles delivered cumulative 8000 h with <5% activity loss
Ni/HAP extrudates [4]Pure H₂, 673 K, 3 hMajor reduction at 590 K (NiO→Ni⁰)Sintering of interfacial Ni and phosphate poisoning by residual waterBrief oxidative calcination (773 K) then H₂ reactivationConversion stable (±3%) over 60 h on-stream
NiCu/MgAlO LDH-derived [3]In situ H₂ ramp to 300 °C (2 h)Sharp NiO→Ni⁰ peak at 380 °C, minor CuO→Cu at 260 °CSurface carbonylate accumulation (>150 h)Mild air treatment 350 °C, restores 95% of native rateMaintained 87% ethanol conversion through three 150 h cycles
Homogeneous Ru complex [7]None; active as synthesisedLigand oxidation above 140 °CAddition of 2 equiv sodium formate regenerates Ru-hydride pool>90% yield retained after 5 charge–discharge cycles

Mechanistic insights and mitigation approaches:

  • Hydrogen-assisted reduction. Steam-diluted hydrogen prevents runaway exotherms during the Cu²⁺→Cu⁰ step, preserving tablet integrity [1].
  • Promoter oxides. Barium oxide retards irreversible Cu⁰ sintering by forming surface BaCrO₄ domains that sterically shield nascent crystallites [1].
  • Surface basicity management. Hydroxy-apatite and MgAlO hosts neutralise adsorbed amine salts, delaying site blockage; periodic water rinsing under inert flow removes carbonate residues [5] [3].
  • Low-temperature oxidative burns. Because chromite and spinel lattices tolerate short exposure to 1% O₂ below 300 °C, coke can be removed without collapsing Cu–Cr domains, enabling multiple online regenerations [1].
  • Ligand replenishment in homogeneous Ru cycles. Stoichiometric formate or isopropanol continuously reforms Ru-hydride species, offsetting oxidative loss of the organometallic complex and sustaining catalytic turnover [7].

Physical Description

Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Liquid
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO]

Color/Form

Liquid

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

36.5 °C

Flash Point

10 °F

Heavy Atom Count

5

Density

0.675 at 20 °C/4 °C

Odor Threshold

Odor threshold measurements on 16 aliphatic amines were made with panels of specific anosmic & normal observers. The anosmia was most pronounced with low-mol-wt tertiary amines, but was also observed with lesser degree with primary & secondary amines.

Melting Point

-140 °C

UNII

9N5384XVEM

Vapor Pressure

352.0 [mmHg]

Absorption Distribution and Excretion

... The aims of the study were three-fold: to assess the skin uptake of the industrial catalyst N,N-dimethylethylamine (a) in vitro from water solutions by fresh guinea-pig and human skin specimens, (b) in gaseous form in vivo in human volunteers, and (c) to estimate the relevance of the uptake as an occupational hazard. ... N,N-dimethylethylamine, diluted with water or isotonic saline solution was applied to fresh human or guinea-pig skin, mounted in Teflon flow-through cells with a perfusion fluid flow rate of 1.5 mL/hr, samples being collected at 2-hr intervals for 48 hr. Three healthy male volunteers each had their right forearm exposed (in a Plexiglass chamber) for 4 hr to N,N-dimethylethylamine at each of three different levels (250, 500 and 1000 mg/cu m air). Urine was collected up to 24 hr after the start of each experiment. ... N,N-dimethylethylamine penetrated both guinea-pig and human skin. The median steady-state flux and permeability coefficient (Kp) values, were 0.009 mg/sq cm x hr and 0.001 cm/hr, respectively, for guinea-pig skin, and 0.017 mg/sq cm x hr and 0.003 cm/hr, respectively, for human skin. The median uptake in the three volunteers at the different N,N-dimethylethylamine exposure levels (250, 500 or 1000 mg/cu m) was 44, 64 and 88 ug, respectively. The median Kp for all experiments was 0.037 cm/hr. /The authors concluded that/ uptake of DMEA through the skin is of far less importance than simultaneous uptake via the airways. Thus, the amount of N,N-dimethylethylamine excreted in urine is a variable of limited use for the purposes of biological monitoring...

Metabolism Metabolites

... During 8 hr, four healthy volunteers were exposed to four different N,N-dimethylethylamine air concentrations (10, 20, 40 and 50 mg/cu m; 20 mg/cu m, two subjects only). N,N-dimethylethylamine was biotransformed into dimethylethylamine N-oxide (DMEAO). On average, DMEAO, accounted for 90% of the combined amount of N,N-dimethylethylamine and DMEAO excreted into the urine. The half-lives of N,N-dimethylethylamine and DMEAO in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of N,N-dimethylethylamine and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for N,N-dimethylethylamine and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for N,N-dimethylethylamine and 8 hr for DMEAO were recorded. The combined concentration of N,N-dimethylethylamine and DMEAO, in both plasma and urine, showed an excellent correlation with the air concentration of N,N-dimethylethylamine. Thus, both urinary excretion and plasma concentration can be used for biological monitoring of exposure to N,N-dimethylethylamine. An 8-hr exposure to 10 mg N,N-dimethylethylamine/cu m corresponds to a postexposure plasma concentration and 2-hr postexposure urinary excretion of 4.9 umol/L and 75 mmol/mol creatinine, respectively.
In /mould core manufacturing/ workers exposed to 0.003 - 0.007 mg/L, inhaled dimethylethylamine was excreted in urine as the original amine and as its metabolite dimethylethylamine-N-oxide.
In an inhalation study with human volunteers exposed to 10 to 50 mg/cu m (3.3 to 16.7 ppm) of dimethylethylamine over 8 hr, alveolar uptake was 80% to 90%. Most of the substance was eliminated in the urine either as unchanged dimethylethylamine (10%) or as an oxidized metabolite dimethylethylamine-N-oxide (90%).

Wikipedia

N,N-Dimethylethylamine
Lutetium(III)_bromide

Biological Half Life

... In 12 mould core makers in four different foundries using the Ashland cold box technique ... half lives after the end of exposure for N,N-dimethylethylamine in urine of 1.5 hours and dimethylethylamine-N-oxide (DMEAO) of three hours....
... / In four healthy volunteers/ the half-lives of dimethylethylamine (DMEA) and /the metabolite/ dimethylethylamine N-oxide (DMEAO) in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of DMEA and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for DMEA and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for DMEA and 8 hr for DMEAO were recorded. ...

General Manufacturing Information

Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Ethanamine, N,N-dimethyl-: ACTIVE
Amines, C13-15-alkyldimethyl: INACTIVE
N,N-Dimethylethylamine is used /in the production of mold cores/ under pressure as a gas catalyst in the coremaking operation. The cores are solid reproductions of the hollow spaces desired within the finished castings. They are made from a mixture of silica sand or other aggregates, liquid phenolic resin, and a diisocyanate in a corebox machine (Isocure process). This mixture is cured in the corebox machine by a 1/2- to 3-second exposure to N,N-dimethylethylamine. Dry air is then blown through the core to purge any remaining N,N-dimethylethylamine. After the solidified cores are manually removed from the corebox, they are either placed on storage racks or they are assembled directly. Core finishers usually work adjacent to several of the core machines and perform many intricate manual tasks to finish and assemble the cores. From the coreroom, the finished cores are sent to the mold floor, where they are placed in molds before the molten metal is poured.

Analytic Laboratory Methods

AFTER ABSORPTION OF ETHYLDIMETHYLAMINE FROM AIR IN 0.1 N HCL, DETERMINATION IS BY GC ON A CHROMOSORB 102 COLUMN; COLORIMETRIC DETERMINATION FOLLOWS COLLECTION IN ETHANOLIC SOLN OF CITRIC ACID.
VOLATILE ORGANIC AMINES, INCL N,N-DIMETHYLETHYLAMINE, FROM STORED DAIRY MANURE WERE IDENTIFIED BY PAPER CHROMATOGRAPHY.
Method: OSHA PV2096; Procedure: gas chromatography with a nitrogen phosphorous detector; Analyte: N,N-dimethylethylamine; Matrix: air; Detection Limit: 0.3 ppm.

Storage Conditions

Keep in a cool place away from sources of ignition - no smoking. Keep locked up and out of reach of children.

Interactions

The aim was to study the effect of trimethylamine (TMA) on the metabolism of the industrial catalyst N,N-dimethylethylamine to ascertain whether biological monitoring of industrial exposure to N,N-dimethylethylamine is compromised and excretion of the malodorous N,N-dimethylethylamine in sweat and urine is increased by dietary intake of TMA. N,N-dimethylethylamine (0/25 mg) and TMA (0/300/600 mg) were given simultaneously once weekly for six weeks to five healthy volunteers. Plasma was collected before and one hour after the doses, and urine 0-2, 2-4, 4-6, 6-8, and 8-24 hours after the doses. ... Both amines were readily absorbed from the GI tract and excreted in urine within 24 hours (N,N-dimethylethylamine 80%; TMA 86%). Oral intake of TMA increased the N,N-dimethylethylamine content of plasma and urine dose dependently, although there were large individual differences. Plasma and urinary TMA concentrations also increased, but not dose dependently. Moreover, the findings suggested the formation of endogenous TMA, little dealkylation of N,N-dimethylethylamine and TMA, and considerable first-pass metabolism. ... Although intake of TMA reduced N-oxygenation of N,N-dimethylethylamine and TMA, total urinary N,N-dimethylethylamine values (aggregate of N,N-dimethylethylamine and its oxide DMEAO excretion) were unaffected. Thus, monitoring occupational exposure to N,N-dimethylethylamine by analysis of biological specimens is not confounded by dietary intake of TMA, provided that total urinary N,N-dimethylethylamine is monitored. Although the increased urinary and hidrotic excretion of N,N-dimethylethylamine may contribute to body odor problems, they were primarily due to TMA excretion, which is much the greater.

Dates

Last modified: 08-08-2024

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